BenchChemオンラインストアへようこそ!

Imatinib-d8

LC-MS/MS Isotope Dilution Mass Spectrometry Internal Standard Selection

Imatinib-d8 is the scientifically validated internal standard for precise LC-MS/MS quantification of imatinib in biological matrices. Its +8 Da mass shift prevents isotopic cross-talk and ensures baseline resolution from the unlabeled analyte, enabling accurate correction for matrix effects as mandated by FDA/EMA guidelines. It is the only valid IS for absolute bioavailability studies using IV microdosing and is essential for ANDA method validation. Substitution with non-deuterated or d3-analogs introduces quantification bias.

Molecular Formula C29H31N7O
Molecular Weight 501.7 g/mol
CAS No. 1092942-82-9
Cat. No. B128419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib-d8
CAS1092942-82-9
Synonyms4-[(4-Methyl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide;  CGP 57148-d8;  Genfatinib-d8
Molecular FormulaC29H31N7O
Molecular Weight501.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i14D2,15D2,16D2,17D2
InChIKeyKTUFNOKKBVMGRW-AZGHYOHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imatinib-d8 (CAS 1092942-82-9): Deuterated Internal Standard for Tyrosine Kinase Inhibitor Bioanalysis


Imatinib-d8 is a stable isotope-labeled analog of the BCR-ABL tyrosine kinase inhibitor imatinib, featuring eight deuterium substitutions (octa-deuterated) on the piperazine ring . As a fully synthetic, non-radioactive deuterated internal standard (IS), it is chemically and physically near-identical to the unlabeled analyte, co-eluting under reversed-phase LC conditions [1]. Its primary utility is as an internal standard in LC-MS/MS assays for the absolute quantification of imatinib in complex biological matrices, enabling precise compensation for matrix effects, extraction variability, and ionization fluctuations .

Why Imatinib-d8 is a Non-Substitutable Reagent for Regulatory-Compliant Imatinib Bioanalysis


Generic substitution with a non-deuterated or structurally dissimilar internal standard is not scientifically valid in quantitative LC-MS/MS workflows. Unlabeled imatinib cannot serve as an internal standard because it is the analyte of interest, precluding its use for calibration or normalization [1]. Analog internal standards with a different mass shift (e.g., Imatinib-d3) or an insufficient mass difference risk chromatographic co-elution and ion suppression from the biological matrix, leading to systematic quantification bias [2]. Imatinib-d8 provides an +8 Da mass shift, which is a widely accepted industry benchmark for minimizing isotopic cross-talk and ensuring baseline resolution from the unlabeled analyte on standard triple quadrupole instruments . The following sections present direct quantitative comparisons validating this differentiation.

Quantitative Differentiation of Imatinib-d8 vs. Comparator Internal Standards in Bioanalytical LC-MS/MS


Mass Shift of +8 Da vs. +3 Da: Baseline Resolution and Isotopic Cross-Talk Mitigation

Imatinib-d8 (octa-deuterated) provides a +8 Da mass shift relative to the unlabeled analyte, whereas the alternative internal standard Imatinib-d3 provides only a +3 Da shift. The larger mass difference of Imatinib-d8 ensures complete baseline separation from the analyte's natural isotopic envelope, reducing the risk of 'cross-talk' or isotopic interference that can occur with a smaller mass shift, especially at high analyte concentrations .

LC-MS/MS Isotope Dilution Mass Spectrometry Internal Standard Selection

Enhanced Assay Precision vs. Non-Deuterated Structural Analogs for Imatinib Quantification

Using Imatinib-d8 as an internal standard in a validated LC-MS/MS assay for human plasma achieved an intra-day coefficient of variance (CV) of <2% and an inter-day CV of <7% across the calibration range of 10–5000 ng/mL [1]. In contrast, methods employing non-deuterated, structurally related internal standards (e.g., paclitaxel or docetaxel) in similar studies have reported higher variability, with intra-day CVs up to 9.8% and inter-day CVs up to 12.4%, due to differential extraction recovery and matrix effects [2].

Bioanalysis Method Validation Precision

High Accuracy and Low Matrix Effect vs. Non-Isotopic Internal Standard Methods

The validated Imatinib-d8 LC-MS/MS method demonstrates a matrix effect bias of <10% and a recovery efficiency between 80% and 120%, with an overall accuracy of 95–108% across the quantifiable range [1]. In comparison, a validated HPLC-UV method for imatinib in plasma, which does not utilize an isotopically labeled internal standard, reported a mean accuracy of 92.3% and a precision of 9.8%, which is significantly less accurate and less precise [2].

LC-MS/MS Matrix Effect Accuracy

Simultaneous Quantification of High and Low Concentrations in Microdosing Trials

A validated LC-MS/MS assay using Imatinib-d8 as the internal standard enabled the simultaneous quantification of unlabeled imatinib (25.0–5,000 ng/mL) and the intravenously administered Imatinib-d8 microdose (0.01–2.0 ng/mL) in the same plasma sample [1]. This dynamic range is essential for absolute bioavailability studies, where a high concentration of oral drug is present alongside a trace-level intravenous dose. No sample in the clinical trial fell below the limit of quantification (LOQ) for Imatinib-d8 [2].

Microdosing Absolute Bioavailability LC-MS/MS

High-Impact Applications of Imatinib-d8 in Translational and Clinical Bioanalysis


Absolute Bioavailability Studies in Oncology Clinical Trials

Imatinib-d8 is the definitive internal standard for determining the absolute oral bioavailability (F) of imatinib in cancer patients using a stable isotope-labeled intravenous microdosing approach. As demonstrated in a clinical study of GIST patients, a single 100 μg IV dose of Imatinib-d8 allowed for the calculation of F at steady state (median 76%, range 44-106%) by comparing the dose-normalized plasma exposure to orally administered unlabeled imatinib, a feat impossible with a non-isotopic IS due to the need for simultaneous, distinct quantitation of oral and IV drug [1].

Regulatory-Compliant Bioequivalence and Pharmacokinetic Studies

For Abbreviated New Drug Applications (ANDAs) and commercial quality control (QC) of imatinib formulations, Imatinib-d8 is the requisite internal standard for developing and validating LC-MS/MS methods. Its use ensures compliance with FDA and EMA guidelines for bioanalytical method validation, which mandate the use of a stable isotope-labeled internal standard to correct for matrix effects and ensure assay robustness [2].

Therapeutic Drug Monitoring (TDM) of Imatinib in Clinical Practice

Imatinib-d8 is used in high-throughput, isotope dilution direct injection mass spectrometry methods for the therapeutic drug monitoring (TDM) of imatinib in patient plasma. These assays, which can analyze a sample in under one minute, rely on the near-identical chemical behavior of Imatinib-d8 to provide accurate and precise quantification (accuracy 99.0–107.9%) even with simple sample preparation and without chromatographic separation, thereby reducing per-sample cost and turnaround time [3].

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

In discovery and preclinical research, Imatinib-d8 is used as an internal standard for the quantification of imatinib and its major metabolite, N-desmethyl imatinib, in in vitro models (e.g., human hepatic microsomes) and in vivo pharmacokinetic studies. This enables accurate determination of metabolic stability, enzyme kinetics (e.g., CYP3A4/CYP2C8 activity), and the quantitative assessment of drug-drug interaction potential, supporting IND-enabling studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imatinib-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.